1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene
Overview
Description
1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene is an organic compound with the molecular formula C12H8BrNO4S It is characterized by the presence of a bromophenyl group, a sulfonyl group, and a nitrobenzene group
Preparation Methods
The synthesis of 1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a bromobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The resulting product undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonylation: Finally, the compound is treated with a sulfonyl chloride to introduce the sulfonyl group, completing the synthesis.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl group, under strong oxidizing conditions.
Common reagents used in these reactions include sodium borohydride for reductions and bromine or chlorine for substitutions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene involves its interaction with molecular targets through covalent bonding. The sulfonyl group can form strong bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene can be compared with similar compounds such as:
- 1-(4-Fluorophenyl)sulfonyl-4-nitrobenzene
- 1-(4-Chlorophenyl)sulfonyl-4-nitrobenzene
- 1-(4-Methylphenyl)sulfonyl-4-nitrobenzene
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The presence of different halogens or alkyl groups can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHAXWUKVPWYPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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